3-(4-Methoxybenzyl)piperidine

Vue d'ensemble

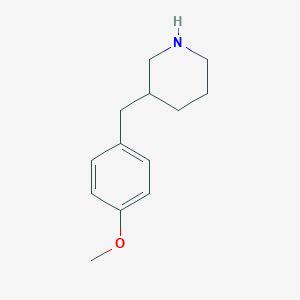

Description

3-(4-Methoxybenzyl)piperidine is an organic compound with the molecular formula C13H19NO It consists of a piperidine ring substituted with a 4-methoxybenzyl group

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for potential treatment of hiv, suggesting that the chemokine receptor ccr5, an essential coreceptor in the process of hiv-1 entry, could be a potential target .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which is a common feature of most antagonists .

Biochemical Pathways

Similar compounds have been shown to affect several crucial signaling pathways essential for the establishment of diseases such as hiv . These include STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .

Result of Action

Similar compounds have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

Analyse Biochimique

Biochemical Properties

Piperidine derivatives have been shown to have significant roles in various biochemical reactions . For instance, some piperidine derivatives have been evaluated for potential treatment of HIV .

Cellular Effects

The specific cellular effects of 3-(4-Methoxybenzyl)piperidine are currently unknown. Piperidine derivatives have been shown to have various effects on cells. For example, some piperidine derivatives have been found to exhibit anti-proliferative and anti-metastatic effects on various types of cancers .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Piperidine derivatives have been shown to interact with various biomolecules. For instance, some piperidine derivatives have been found to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Piperidine derivatives have been shown to have time-dependent effects. For example, N-3-methoxybenzyl-linoleamide, a piperidine derivative, has been shown to display significant time-dependent and dose-dependent FAAH inhibitory activity .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. Piperidine derivatives have been shown to have various effects at different dosages. For example, piperine, a piperidine alkaloid, has been shown to have various physiological effects at different dosages .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-understood. Piperidine derivatives have been shown to be involved in various metabolic pathways. For example, ring contraction of piperidine drugs by cytochrome P450 enzymes (P450s) is among the most important drug metabolisms for human beings .

Transport and Distribution

Piperidine derivatives have been shown to have various effects on transport and distribution within cells and tissues .

Subcellular Localization

Piperidine derivatives have been shown to have various effects on subcellular localization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like toluene or dichloromethane.

Another method involves the reductive amination of 4-methoxybenzaldehyde with piperidine using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This reaction is usually carried out in an alcohol solvent like methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of 4-methoxybenzylidene piperidine using palladium on carbon as a catalyst is another potential method for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methoxybenzyl)piperidine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation techniques, especially if there are additional unsaturated bonds present.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine or chlorine for halogenation.

Major Products

Oxidation: 3-(4-Hydroxybenzyl)piperidine or 3-(4-Carboxybenzyl)piperidine.

Reduction: Fully saturated piperidine derivatives.

Substitution: 3-(4-Nitrobenzyl)piperidine, 3-(4-Sulfonylbenzyl)piperidine, or 3-(4-Halobenzyl)piperidine.

Applications De Recherche Scientifique

3-(4-Methoxybenzyl)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Methoxybenzyl)piperidine

- 3-(3-Methoxybenzyl)piperidine

- 3-(4-Hydroxybenzyl)piperidine

- 3-(4-Methylbenzyl)piperidine

Uniqueness

3-(4-Methoxybenzyl)piperidine is unique due to the presence of the methoxy group at the para position of the benzyl ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.

Activité Biologique

3-(4-Methoxybenzyl)piperidine is a chemical compound characterized by a piperidine ring substituted with a 4-methoxybenzyl group, with the molecular formula C13H19NO. This compound has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications and unique biochemical properties.

Chemical Structure and Properties

The structure of this compound is illustrated below:

- Molecular Weight: Approximately 219.30 g/mol

- Chemical Structure: Contains a six-membered saturated nitrogen-containing heterocycle (piperidine) with a methoxybenzyl substituent, which influences its reactivity and biological activity.

Target Interactions

Research indicates that similar compounds may target the chemokine receptor CCR5, which plays a crucial role in HIV-1 entry into cells. The interaction may involve strong salt-bridge formations, suggesting potential antiviral properties.

Biochemical Pathways

Piperidine derivatives have been shown to affect several signaling pathways related to disease processes, including anti-inflammatory and antioxidant activities. These pathways are critical for the development of therapeutic agents aimed at various conditions, including cancer and neurodegenerative diseases .

Anticancer Properties

Studies on piperidine derivatives suggest that they may exhibit anti-proliferative and anti-metastatic effects across various cancer types. For instance, some derivatives have demonstrated the ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which could be linked to cancer progression.

Neuropharmacological Effects

The compound is under investigation for its potential effects on neurotransmitter systems, particularly regarding acetylcholine transporters. Similar compounds have been identified as inhibitors of presynaptic choline transporters (CHT), which could lead to enhanced cholinergic signaling in the brain .

Case Studies and Research Findings

- In Vitro Studies :

-

In Vivo Studies :

- Animal model studies have shown that certain piperidine derivatives can influence physiological responses at varying dosages, indicating dose-dependent effects on health outcomes.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Potential Biological Activity |

|---|---|---|

| 3-(2-Methoxybenzyl)piperidine | Different substitution pattern | Varies from 3-(4-Methoxybenzyl) |

| 3-(3-Methoxybenzyl)piperidine | Structural variation affecting pharmacology | Potentially different activity |

| 3-(4-Hydroxybenzyl)piperidine | Hydroxy group may enhance solubility | Antioxidant properties |

| 3-(4-Methylbenzyl)piperidine | Methyl group influencing lipophilicity | Possible variations in efficacy |

Propriétés

IUPAC Name |

3-[(4-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12/h4-7,12,14H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMNAZVIXVXAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396849 | |

| Record name | 3-(4-methoxybenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136422-65-6 | |

| Record name | 3-(4-methoxybenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.